molecular formula C13H17NO5S2 B6505140 methyl 3-{3-oxa-9-azabicyclo[3.3.1]nonane-9-sulfonyl}thiophene-2-carboxylate CAS No. 1421490-65-4

methyl 3-{3-oxa-9-azabicyclo[3.3.1]nonane-9-sulfonyl}thiophene-2-carboxylate

Cat. No. B6505140
CAS RN: 1421490-65-4
M. Wt: 331.4 g/mol
InChI Key: GSPSCWHKDUPQFJ-UHFFFAOYSA-N
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Description

“Methyl 3-{3-oxa-9-azabicyclo[3.3.1]nonane-9-sulfonyl}thiophene-2-carboxylate” is a complex organic compound. It contains a 9-azabicyclo[3.3.1]nonane core, which is a bicyclic structure with nitrogen as one of the bridgehead atoms . The compound also includes a thiophene ring, which is a five-membered ring with sulfur as one of the atoms .

Scientific Research Applications

Methyl 3-{3-oxa-9-azabicyclo[3.3.1]nonane-9-sulfonyl}thiophene-2-carboxylate has been studied for its potential applications in a variety of scientific fields. It has been used as a building block for the synthesis of a number of different molecules, such as polymers, dyes, and pharmaceuticals. This compound has also been studied for its potential use in the development of solar cells and batteries. It has been used as a molecular switch for electrochemical devices, and as a catalyst for organic reactions. Additionally, this compound has been studied for its potential applications in the fields of catalysis, biochemistry, and medicine, as well as its potential use as a corrosion inhibitor.

Mechanism of Action

Target of Action

The primary targets of the compound “methyl 3-{3-oxa-9-azabicyclo[3.3.1]nonane-9-sulfonyl}thiophene-2-carboxylate” are currently unknown. The compound is structurally similar to 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one , which is found in the root bark of Punica granatum L., Punicaceae . .

Mode of Action

Given its structural similarity to other azabicycloalkane alkaloids , it may interact with its targets in a similar manner.

Advantages and Limitations for Lab Experiments

Methyl 3-{3-oxa-9-azabicyclo[3.3.1]nonane-9-sulfonyl}thiophene-2-carboxylate is a highly versatile molecule, and its unique structure allows it to interact with a variety of different molecules in different ways. This makes it an ideal molecule for use in lab experiments. Additionally, this compound is a highly polar molecule, and its ability to interact with metal ions makes it an ideal molecule for use in catalytic reactions. However, this compound is also a highly unstable molecule, and its instability can make it difficult to work with in lab experiments. Additionally, this compound is a highly toxic molecule, and its toxicity can make it difficult to work with in lab experiments.

Future Directions

Methyl 3-{3-oxa-9-azabicyclo[3.3.1]nonane-9-sulfonyl}thiophene-2-carboxylate has a wide range of potential applications in a variety of scientific fields. In the future, this compound could be used as a building block for the synthesis of a number of different molecules, such as polymers, dyes, and pharmaceuticals. Additionally, this compound could be studied for its potential use in the development of solar cells and batteries. Additionally, this compound could be studied for its potential use as a molecular switch for electrochemical devices, and as a catalyst for organic reactions. Additionally, this compound could be studied for its potential applications in the fields of catalysis, biochemistry, and medicine, as well as its potential use as a corrosion inhibitor. Finally, this compound could be studied for its potential effects on the biochemical and physiological processes of cells, and its potential use as a drug delivery vehicle.

Synthesis Methods

Methyl 3-{3-oxa-9-azabicyclo[3.3.1]nonane-9-sulfonyl}thiophene-2-carboxylate is synthesized through a multi-step synthesis process. The first step involves the preparation of the starting material, which is a mixture of 3-bromo-9-azabicyclo[3.3.1]nonane-9-sulfonyl thiophene-2-carboxylic acid (BASTCA). This is done by reacting sodium thiophenoxide with 3-bromo-9-azabicyclo[3.3.1]nonane-9-sulfonic acid (BASA) in the presence of a base. The resulting product is then reacted with methyl iodide in the presence of a base to form methyl 3-bromo-9-azabicyclo[3.3.1]nonane-9-sulfonyl thiophene-2-carboxylate (MBASTCA). The final step involves the reaction of MBASTCA with sodium hydroxide to form this compound.

properties

IUPAC Name

methyl 3-(3-oxa-9-azabicyclo[3.3.1]nonan-9-ylsulfonyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S2/c1-18-13(15)12-11(5-6-20-12)21(16,17)14-9-3-2-4-10(14)8-19-7-9/h5-6,9-10H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPSCWHKDUPQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2C3CCCC2COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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